molecular formula C18H14BrF2N3OS B11088099 3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B11088099
M. Wt: 438.3 g/mol
InChI Key: IUNAAXKOQFRGCP-UHFFFAOYSA-N
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Description

3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a complex organic compound with a unique structure that includes a thienoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: This step often involves the use of amination reactions.

    Bromination and Fluorination: These steps introduce the bromo and fluoro substituents on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: This can be used to modify the functional groups.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the inhibition of copper trafficking proteins such as Atox1 and CCS. This inhibition disrupts cellular copper transport, which is particularly detrimental to cancer cells that rely heavily on these proteins .

Properties

Molecular Formula

C18H14BrF2N3OS

Molecular Weight

438.3 g/mol

IUPAC Name

3-amino-N-(2-bromo-4,6-difluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

InChI

InChI=1S/C18H14BrF2N3OS/c19-11-6-9(20)7-12(21)15(11)24-17(25)16-14(22)10-5-8-3-1-2-4-13(8)23-18(10)26-16/h5-7H,1-4,22H2,(H,24,25)

InChI Key

IUNAAXKOQFRGCP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4Br)F)F)N

Origin of Product

United States

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